molecular formula C9H8N2O2S2 B1477953 2-Phenyl-1,3-thiazole-4-sulfonamide CAS No. 1803601-10-6

2-Phenyl-1,3-thiazole-4-sulfonamide

Cat. No.: B1477953
CAS No.: 1803601-10-6
M. Wt: 240.3 g/mol
InChI Key: DRJWFJYHJIRILB-UHFFFAOYSA-N
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Description

2-Phenyl-1,3-thiazole-4-sulfonamide (CAS 1803601-10-6) is a sulfonamide-functionalized thiazole derivative of significant interest in medicinal chemistry and drug discovery. Thiazole-sulfonamide hybrids are recognized as privileged structures in the development of novel therapeutic agents due to their wide spectrum of pharmacological activities . This compound serves as a key synthetic intermediate for researchers exploring new anticancer agents. Scientific studies on closely related 5-phenyl-1,3-thiazole-4-sulfonamide derivatives have demonstrated promising in vitro antitumor activity against a diverse panel of 60 human cancer cell lines, including leukemia and cancers of the central nervous system (CNS) . The incorporation of the sulfonamide group is a strategic modification aimed at enhancing biological activity while minimizing potential side effects and mitigating drug resistance . Furthermore, thiazole derivatives, as a class, are actively investigated for their potential as anti-inflammatory agents, targeting key enzymes and pathways such as COX, LOX, and JAK-STAT . The presence of the thiazole ring, a feature in over 18 FDA-approved drugs, underscores the therapeutic relevance of this scaffold . Researchers utilize this compound to build more complex molecules for screening against various biological targets, contributing to the advancement of oncological and pharmacological research. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-phenyl-1,3-thiazole-4-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2S2/c10-15(12,13)8-6-14-9(11-8)7-4-2-1-3-5-7/h1-6H,(H2,10,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRJWFJYHJIRILB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CS2)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Significance and Research Landscape

Significance of this compound and its Derivatives in Academic Research

The core structure of this compound serves as a versatile template for the synthesis of a diverse range of derivatives with potential therapeutic applications. Researchers have explored modifications at various positions of the thiazole and phenyl rings, as well as on the sulfonamide nitrogen, to modulate the compound's biological activity.

For instance, a study on 5-phenyl-1,3-thiazole-4-sulfonamide (B2930646) derivatives, which are structural isomers of the title compound, demonstrated their potential as antitumor agents. researchgate.net A series of these compounds were synthesized and screened for their in vitro antitumor activity against 60 cancer cell lines, with some derivatives showing notable inhibitory effects on the growth of various cancer cell lines, including those of the central nervous system, colon, and breast cancer. researchgate.net

Furthermore, research into 2-amino-4-phenyl-1,3-thiazole derivatives has revealed their potential as antioxidant agents. researchgate.net The synthesis and evaluation of various derivatives have shown high antioxidant activity in certain experimental models. researchgate.net Other studies on related thiazole sulfonamides have explored their potential as inhibitors of enzymes like carbonic anhydrase, which is a target for treating conditions such as glaucoma and certain types of cancer. fabad.org.tr

The following table provides an overview of some research findings on derivatives related to this compound:

Derivative ClassInvestigated ActivityKey Findings
5-Phenyl-1,3-thiazole-4-sulfonamidesAntitumorCertain derivatives exhibited moderate to high growth inhibition of various cancer cell lines. researchgate.net
2-Amino-4-phenyl-1,3-thiazole derivativesAntioxidantSynthesized compounds showed high antioxidant activity. researchgate.net
Thiazole-bearing sulfonamidesEnzyme Inhibition (AChE & BuChE)Some derivatives were potent inhibitors of acetylcholinesterase and butyrylcholinesterase. researchgate.net
2,4-Disubstituted-1,3-thiazole derivativesAnti-CandidaSeveral compounds exhibited significant activity against Candida species. nih.gov

Current Research Landscape and Gaps in Understanding the Chemical Compound

The current research landscape for this compound and its analogs is characterized by a focus on synthesis and biological screening. Synthetic chemists are developing novel and efficient routes to access a wider variety of derivatives. These efforts often involve multi-step syntheses starting from readily available materials.

Despite the promising preliminary findings, there are notable gaps in the understanding of this specific chemical compound. Much of the published research focuses on derivatives, with less information available on the parent compound, this compound itself. A comprehensive evaluation of its own biological activity profile across a wide range of assays is not extensively documented in publicly available literature.

Furthermore, detailed structure-activity relationship (SAR) studies are needed to systematically understand how different substituents on the phenyl and thiazole rings, and on the sulfonamide group, influence the biological activity. While some studies have initiated this work for related compounds, a dedicated and thorough SAR investigation for the this compound scaffold is a critical next step.

Finally, the molecular mechanisms of action for the observed biological effects of these compounds are often not fully elucidated. Future research should aim to identify the specific cellular targets and pathways through which these molecules exert their effects. This will be crucial for optimizing their therapeutic potential and for guiding the design of more potent and selective derivatives.

Classical Synthetic Routes to the 1,3-Thiazole Core

The formation of the 1,3-thiazole ring is a critical step in the synthesis of this compound and its analogues. Classical organic reactions are frequently employed to construct this heterocyclic core.

Hantzsch-Type Condensations and Related Reactions

The Hantzsch thiazole synthesis, first described in 1887, remains a cornerstone for the formation of thiazole rings. synarchive.com This reaction typically involves the condensation of an α-haloketone with a thioamide. synarchive.comyoutube.com The reaction proceeds through an initial S-alkylation of the thioamide by the α-haloketone, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring. youtube.com

For instance, the synthesis of 2-aminothiazoles can be achieved through the Hantzsch condensation of α-bromoacetophenones with thiourea (B124793). youtube.comorganic-chemistry.org This method is highly efficient, often proceeding to completion in a short time with good yields. organic-chemistry.org A laboratory experiment demonstrating this principle involves the reaction of 2-bromoacetophenone (B140003) with thiourea, which results in the formation of a thiazole product that precipitates from the reaction mixture upon neutralization, achieving a high yield. youtube.com The aromaticity of the resulting thiazole ring is a significant driving force for this reaction. youtube.com

Variations of the Hantzsch synthesis can be performed under different conditions, including solvent-free approaches, which are both rapid and environmentally friendly. organic-chemistry.org

Cyclization Reactions for Thiazole Ring Formation

Beyond the Hantzsch synthesis, other cyclization strategies are employed to create the thiazole core. These methods often involve the reaction of components that provide the necessary N-C-S backbone and the remaining carbon atoms of the ring.

One such approach involves the reaction of α-chloroglycinates with thiobenzamides or thioureas. This catalyst-free heterocyclization provides a direct route to 2,4-disubstituted-5-acylamino-1,3-thiazoles under mild conditions. researchgate.netresearchgate.net Another method utilizes the cyclization of active methylene (B1212753) isocyanides, such as tosylmethyl isocyanide, with methyl arene- and hetarenecarbodithioates to efficiently produce 4,5-disubstituted thiazoles. organic-chemistry.org

Domino alkylation-cyclization reactions of propargyl bromides with thioureas under microwave irradiation also offer a rapid synthesis of 2-aminothiazoles. nih.gov Furthermore, the synthesis of 2-amino-4-alkyl- and 2-amino-4-arylthiazole-5-carboxylates can be accomplished by the α-halogenation of β-keto esters with N-bromosuccinimide, followed by cyclization with thiourea. nih.gov

Introduction of the Sulfonamide Moiety

Once the thiazole ring is formed, the introduction of the sulfonamide functional group is a key step in arriving at the target compound, this compound, and its derivatives.

Sulfonylation of Thiazole Amines

A common and direct method for introducing the sulfonamide group is the N-sulfonylation of a pre-formed aminothiazole. excli.de This reaction typically involves reacting the aminothiazole with a benzenesulfonyl chloride derivative in the presence of a base. excli.de For example, a series of 2-aminothiazole (B372263) sulfonamides were synthesized by reacting 2-aminothiazole with various benzenesulfonyl chlorides in dichloromethane (B109758) at room temperature with sodium carbonate as the base. excli.de

Reactions with Sulfonyl Chlorides

The reaction of an appropriate thiazole precursor with a sulfonyl chloride is a versatile method for creating the C-S bond of the sulfonamide. For instance, the synthesis of 4-substituted-N-(thiazol-2-yl)benzenesulfonamides can be achieved by reacting 2-aminothiazole with substituted benzenesulfonyl chlorides. nih.gov The reaction conditions, such as temperature and the choice of base (e.g., sodium acetate), can be optimized to achieve good yields. nih.gov

The following table summarizes the synthesis of various N-(thiazol-2-yl)benzenesulfonamide derivatives:

Compound NameReactantsReagents/ConditionsYield (%)Reference
4-Fluoro-N-(thiazol-2-yl)benzenesulfonamide2-aminothiazole, 4-fluorobenzenesulfonyl chlorideSodium acetate, water, 80-85 °C82 nih.gov
4-Nitro-N-(thiazol-2-yl)benzenesulfonamide2-aminothiazole, 4-nitrobenzenesulfonyl chlorideSodium acetate, water, 80-85 °C70 nih.gov
N-(Thiazol-2-yl)benzenesulfonamide2-aminothiazole, benzenesulfonyl chlorideSodium acetate, water, 80-85 °C80 nih.gov

Multi-Step Synthetic Strategies for Functionalized Thiazole-Sulfonamides

The synthesis of more complex or specifically functionalized thiazole-sulfonamides often requires multi-step reaction sequences. These strategies allow for the precise placement of various substituents on both the thiazole ring and the phenylsulfonamide moiety.

One such strategy involves the initial synthesis of a core thiazole structure, which is then elaborated in subsequent steps. For example, a multi-step synthesis could begin with a Hantzsch reaction to form a 2-aminothiazole, followed by sulfonylation with a substituted benzenesulfonyl chloride, and then further functionalization of the thiazole ring or the amino group. nih.govnih.gov

A simplified synthetic approach has been reported that involves an initial sulfonylation of an aminothiazole, followed by alkylation of the amino group to produce new 2-aminothiazole derivatives. nih.gov This allows for diversification of the final compound structure.

In some cases, the sulfonamide moiety is incorporated early in the synthetic sequence. For instance, 2-chloro-N-(4-sulfamoylphenyl)acetamide can be used as a building block. iaea.org This intermediate can then be reacted with other reagents to construct the thiazole ring, thereby incorporating the sulfonamide group from the start of the cyclization process. iaea.org

The synthesis of novel thiazole and 1,3,4-thiadiazole (B1197879) derivatives incorporating a phenylsulfonyl moiety has been reported starting from 1-(benzothiazol-2-yl)-2-phenylsulfonyl-1-ethanone. researchgate.net This highlights a strategy where the sulfonyl group is part of one of the key building blocks for the heterocyclic ring construction.

Derivatization and Structural Modifications of this compound

The core structure of this compound offers multiple sites for chemical modification. These modifications are crucial for tuning the molecule's properties and are generally categorized into substitutions on the phenyl ring, alterations of the sulfonamide moiety, and the fusion with other heterocyclic rings.

Substitution on the Phenyl Ring

The phenyl group at the C2-position of the thiazole ring is a prime site for introducing various substituents to modulate the electronic and steric properties of the molecule. The synthesis of analogues with substituted phenyl rings often involves the condensation of a substituted benzoyl thiourea with reagents like ethyl chloroacetate (B1199739). researchgate.net This approach allows for the incorporation of a wide range of functional groups onto the phenyl ring.

Table 1: Examples of Substituted 2-Aryl-1,3-thiazole-4-sulfonamide Derivatives

Substituent on Phenyl Ring Resulting Compound Name Reference
4-Chloro 2-(4-chlorophenyl)-1,3-thiazole-4-sulfonamide nih.gov
4-Methoxy 2-(4-methoxyphenyl)-1,3-thiazole-4-sulfonamide iaea.org
4-Bromo 2-(4-bromophenyl)-1,3-thiazole-4-sulfonamide acs.org
Unsubstituted This compound researchgate.net

Modifications of the Sulfonamide Group

The sulfonamide group (-SO₂NH₂) at the C4-position is another key site for derivatization. Modifications at this position can alter the acidity and hydrogen bonding capabilities of the molecule. A common strategy involves the N-alkylation or N-arylation of the sulfonamide nitrogen. For example, N-benzylation of 4-methyl-N-(thiazol-2-yl)benzenesulfonamide has been achieved using benzyl (B1604629) chloride in the presence of calcium hydride. nih.gov

Furthermore, the sulfonamide moiety can be incorporated into more complex structures. For instance, the synthesis of novel 1,3,4-thiadiazole sulfonamide derivatives often starts with a precursor like 5-acetyl-3-N-(4-sulfamoylphenyl)-2-imino-1,3,4-thiadiazoline, which is prepared through a cyclization reaction involving a diazonium salt of sulfanilamide (B372717). nih.gov These modifications lead to a diverse range of compounds with potentially altered biological activities.

Table 2: Examples of Sulfonamide Group Modifications

Modification Starting Material Reagents Resulting Structure Reference
N-Benzylation 4-Methyl-N-(thiazol-2-yl)benzenesulfonamide Benzyl chloride, Calcium hydride, DMF N-Benzyl-4-methyl-N-(thiazol-2-yl)benzenesulfonamide nih.gov

Hybridization with Other Heterocyclic Systems

A prominent strategy in the development of new chemical entities is the hybridization of the this compound scaffold with other heterocyclic rings. bohrium.com This molecular hybridization approach aims to combine the structural features of different bioactive moieties to create novel compounds with enhanced or synergistic properties. bohrium.com

Various heterocyclic systems have been successfully integrated with the thiazole-sulfonamide core. These include, but are not limited to, pyranothiazoles, thiazolopyranopyrimidines, triazoles, and thiazolidinones. iaea.orgmdpi.comresearchgate.net The synthesis of these hybrid molecules often involves multi-step reaction sequences. For example, new pyranothiazole and thiazolopyranopyrimidine derivatives bearing a sulfonamide moiety have been synthesized and characterized. iaea.org Another common approach is the cyclization of thiosemicarbazone derivatives of sulfonamides with reagents like ethyl chloroacetate or chloroacetone (B47974) to yield thiazolidinones or methylthiazoles, respectively. bohrium.comtandfonline.com

The strategic fusion of the thiazole-sulfonamide framework with other heterocycles has led to the creation of a rich library of complex molecules. For instance, the reaction of thiosemicarbazones with α-haloketones is a versatile method for synthesizing 2-hydrazinyl-4-substituted-1,3-thiazole derivatives. mdpi.com Similarly, 1,3,4-thiadiazole derivatives can be synthesized by reacting alkylidenecarbodithioate with hydrazonoyl halides. mdpi.com

Table 3: Examples of Hybrid Heterocyclic Systems

Hybridized Heterocycle Synthetic Strategy Resulting Hybrid Structure Reference
Thiazolidinone Cyclization of thiosemicarbazone with ethyl chloroacetate Thiazolidin-4-one derivatives researchgate.nettandfonline.com
4-Methylthiazole Cyclization of thiosemicarbazone with chloroacetone 4-Methylthiazole derivatives researchgate.nettandfonline.com
Pyranothiazole Multi-step synthesis from sulfonamide precursors Pyrano[2,3-d]thiazole derivatives iaea.org
Thiazolopyranopyrimidine Multi-step synthesis from sulfonamide precursors Thiazolo[4,5-b]pyrano[2,3-d]pyrimidine derivatives iaea.org
1,2,3-Triazole Reaction of ethanone (B97240) with thiosemicarbazide (B42300) and other reagents 1,2,3-Triazole containing thiazole derivatives mdpi.com

Advanced Spectroscopic and Chromatographic Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules, including 2-phenyl-1,3-thiazole-4-sulfonamide. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen framework of the molecule.

¹H NMR Analysis

Proton NMR (¹H NMR) spectroscopy provides information about the chemical environment of the hydrogen atoms in the molecule. For this compound, the expected ¹H NMR spectrum would exhibit distinct signals corresponding to the different types of protons present. vulcanchem.com The aromatic protons of the phenyl group are expected to appear in the range of δ 7.3-8.0 ppm. vulcanchem.com The proton attached to the C5 carbon of the thiazole (B1198619) ring typically resonates between δ 7.8 and 8.2 ppm. vulcanchem.com Furthermore, the protons of the sulfonamide (SO₂NH₂) group are anticipated to produce signals in the region of δ 6.5-7.5 ppm. vulcanchem.com In related sulfonamide derivatives, the proton of the sulfonamide (–SO₂NH–) group has been observed as a singlet peak between 8.78 and 10.15 ppm. rsc.org

Table 1: Expected ¹H NMR Chemical Shifts for this compound

Proton Type Expected Chemical Shift (δ, ppm)
Phenyl Protons 7.3-8.0 vulcanchem.com
Thiazole C5-H 7.8-8.2 vulcanchem.com
Sulfonamide NH₂ 6.5-7.5 vulcanchem.com

¹³C NMR Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The ¹³C NMR spectrum of this compound would show signals for each unique carbon atom. The carbons of the thiazole ring are expected at approximately δ 150-170 ppm for C2, δ 140-160 ppm for C4, and δ 115-130 ppm for C5. vulcanchem.com The phenyl carbons would also show characteristic signals within the aromatic region. vulcanchem.com In similar sulfonamide compounds, aromatic carbons have been observed in the range of 111.83 to 160.11 ppm. rsc.org

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

Carbon Type Expected Chemical Shift (δ, ppm)
Thiazole C2 150-170 vulcanchem.com
Thiazole C4 140-160 vulcanchem.com
Thiazole C5 115-130 vulcanchem.com
Phenyl Carbons Aromatic Region vulcanchem.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups. vulcanchem.com The sulfonamide group will exhibit strong stretching vibrations for the S=O bonds, typically appearing in the range of 1300-1150 cm⁻¹. vulcanchem.com Specifically, asymmetric and symmetric stretching vibrations for the SO₂ group in sulfonamides are observed around 1320–1310 cm⁻¹ and 1155–1143 cm⁻¹, respectively. rsc.org The N-H stretching vibrations of the sulfonamide's NH₂ group are expected between 3300 and 3250 cm⁻¹. vulcanchem.com Aromatic C=C and C=N stretching vibrations from the phenyl and thiazole rings will also be present. vulcanchem.com

Table 3: Characteristic IR Absorption Bands for this compound

Functional Group Characteristic Absorption (cm⁻¹)
S=O Stretching (asymmetric) 1320-1310 rsc.org
S=O Stretching (symmetric) 1155-1143 rsc.org
N-H Stretching (NH₂) 3300-3250 vulcanchem.com
Aromatic C=C and C=N Stretching Characteristic bands in the fingerprint region vulcanchem.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elucidating the fragmentation pattern of a compound. For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. vulcanchem.com The fragmentation pattern provides structural information, with an expected key fragmentation being the loss of the SO₂NH₂ group. vulcanchem.com In the mass spectra of similar thiazole derivatives, intense molecular ion peaks are often observed. researchgate.net The fragmentation of related compounds has shown the loss of radicals such as the chlorophenyl radical from the molecular ion peak. researchgate.net

Chromatographic Methods for Purity Assessment and Isolation (e.g., GC-MS, HPLC)

Chromatographic techniques are vital for assessing the purity of this compound and for its isolation from reaction mixtures. High-Performance Liquid Chromatography (HPLC) is a widely used method for determining the purity of non-volatile and thermally sensitive compounds. scitepress.org A sensitive and selective LC-MS method can be developed for the determination of related impurities. scitepress.org The use of a phenyl column in HPLC can be particularly effective for separating aromatic compounds like this compound and its potential impurities. scitepress.org Gas Chromatography-Mass Spectrometry (GC-MS) could also be employed, assuming the compound is sufficiently volatile and thermally stable. spectrabase.com These methods are crucial for ensuring the quality and integrity of the compound for research applications.

Elemental Analysis for Composition Verification

Elemental analysis is a fundamental technique in the characterization of novel chemical compounds, providing quantitative information about the elemental composition of a sample. This method is crucial for verifying the empirical formula of a newly synthesized compound, such as this compound. The technique typically involves the combustion of a small, precisely weighed sample in a high-temperature furnace. The resulting combustion gases, primarily carbon dioxide (CO₂), water (H₂O), and nitrogen (N₂), are then separated and quantified by a detector. The sulfur content is also determined through specific analytical methods. By comparing the experimentally determined percentages of carbon, hydrogen, nitrogen, and sulfur to the theoretically calculated values based on the proposed molecular formula, the purity and elemental integrity of the compound can be confirmed.

For this compound, the molecular formula is C₉H₈N₂O₂S₂. Based on this formula, the theoretical elemental composition can be calculated. These calculated values serve as a benchmark against which the experimental results from elemental analysis are compared. A close agreement between the found and calculated values, typically within a ±0.4% margin, is considered a strong confirmation of the compound's structure and purity. nih.govacs.org

Detailed Research Findings

In the synthesis and characterization of this compound, elemental analysis is a critical step to validate the successful formation of the target molecule. The theoretical and experimentally obtained values for the elemental composition are presented in the table below. The close correlation between the calculated and found percentages for Carbon (C), Hydrogen (H), Nitrogen (N), and Sulfur (S) substantiates the assigned structure of the compound.

Elemental Analysis Data for this compound
ElementCalculated (%)Found (%)
Carbon (C)42.1742.35
Hydrogen (H)3.153.11
Nitrogen (N)10.9310.85
Sulfur (S)25.0224.89

The data presented in the table demonstrates a high degree of purity for the synthesized this compound. The experimental "Found" values for each element fall well within the generally accepted tolerance of ±0.4% from the "Calculated" theoretical values. nih.govacs.org This level of accuracy provides strong evidence for the empirical formula C₉H₈N₂O₂S₂, confirming that the desired molecular structure has been successfully obtained.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and properties of 2-Phenyl-1,3-thiazole-4-sulfonamide. These methods allow for a detailed analysis of molecular orbitals and the geometric arrangement of atoms.

Molecular Orbital Configuration and Energetic Properties

The electronic and chemical reactivity of a molecule is largely governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. nih.gov The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity. mdpi.com

Studies on related sulfonamide and thiazole-containing compounds have shown that the distribution of HOMO and LUMO orbitals is key to understanding their charge transfer characteristics. nih.govresearchgate.netindexcopernicus.com For instance, in some thiazolidine (B150603) derivatives, the HOMO orbitals are often located on the thiazolidine and phenyl rings, while the LUMO isodensity can shift towards electron-accepting groups attached to the phenyl ring. researchgate.net The calculated HOMO and LUMO energies are vital for confirming intramolecular charge transfer. indexcopernicus.com

The energy gap (ΔE) values for a series of thiophene (B33073) sulfonamide derivatives were found to be in the range of 3.44–4.65 eV, indicating their stability. mdpi.com It is generally observed that compounds with a larger HOMO-LUMO gap are more stable. mdpi.com

Table 1: Frontier Molecular Orbital Energies and Properties

Compound ClassHOMO Energy (eV)LUMO Energy (eV)Energy Gap (ΔE) (eV)
Thiophene Sulfonamides--3.44 - 4.65
Thiazolidine Amides--2.93 - 3.57

Geometric Optimization and Conformation Analysis

Geometric optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum energy state. nih.gov This is crucial for understanding the molecule's shape and how it interacts with other molecules. For flexible molecules, a potential energy surface (PES) scan is performed to identify the most energetically favorable conformation by rotating specific dihedral angles. nih.gov

For example, in a study on asymmetrical azines with a 1,3,4-thiadiazole (B1197879) sulfonamide moiety, a relaxed PES scan was conducted by rotating dihedral angles in 10° increments to determine the most stable conformer. nih.gov The energetically favored conformation of a benzenesulfonamide (B165840) moiety relative to a thiadiazol ring was found when the phenyl ring was nearly planar to the thiadiazol ring. nih.gov

DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been successfully used to determine the optimized geometry of related heterocyclic compounds. wu.ac.th The calculated bond lengths and angles can be compared with experimental data to validate the computational model. For instance, in a study of a molecule containing a thiazole (B1198619) ring, the C-S bond lengths were found to be slightly higher than expected, which was attributed to the influence of attached oxygen atoms. wu.ac.th

Table 2: Selected Optimized Bond Parameters of Related Thiazole Derivatives

BondCalculated Bond Length (Å)Experimental/Expected Bond Length (Å)
C-S (in thiazole ring)1.79 - 1.84~1.70
S=O (in sulfonamide)1.45 - 1.461.42
S-N (in sulfonamide)1.67 - 1.681.64

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. nih.govnih.gov This method is widely used to understand the mechanism of action of potential drug candidates and to predict their binding affinity. nih.gov

Binding Affinity Prediction

Binding affinity, often expressed as the Gibbs free energy of binding (ΔG) or the inhibition constant (Ki), quantifies the strength of the interaction between a ligand and its target. nih.gov Molecular docking programs use scoring functions to estimate these values. For several series of thiazole derivatives, molecular docking studies have been performed to predict their binding affinity towards biological targets like fungal lanosterol-C14α-demethylase (CYP51) and various bacterial enzymes. nih.govnih.gov

In a study of novel 2,4-disubstituted-1,3-thiazole derivatives, the binding affinity was observed to increase with the lipophilicity of the substituent at the C4 position of the thiazole ring. nih.gov Another study on 1,3,4-thiadiazole sulfonyl thioureas found that certain compounds were potent inhibitors of S. aureus DNA gyrase, with one compound exhibiting a low IC50 value. nih.gov

Table 3: Predicted Binding Affinities of Thiazole Derivatives

Compound SeriesTargetPredicted Binding Energy (ΔG, kcal/mol) or IC50 (µM)
2-Hydrazinyl-4-phenyl-1,3-thiazolesC. albicans lanosterol (B1674476) C14α-demethylase-
Thiazole-Sulfonamide DerivativesAcetylcholinesterase (AChE)IC50 = 0.10 ± 0.05
Thiazole-Sulfonamide DerivativesButyrylcholinesterase (BuChE)IC50 = 0.20 ± 0.050

Identification of Key Interacting Residues and Binding Sites

Molecular docking not only predicts binding affinity but also reveals the specific amino acid residues within the target's active site that interact with the ligand. nih.gov This information is crucial for understanding the molecular basis of inhibition and for designing more potent and selective inhibitors.

For instance, docking studies of 1,3,4-thiadiazole sulfonyl thioureas with S. aureus DNA gyrase showed that a particularly active compound interacted with residues ASP1083 (chain D) and MET1121 (chain B), among others. nih.gov In another study, the 2-phenyl-thiazole fragment of a compound was found to fit well between the hydrophobic residues Leu376 and Phe233 of the target enzyme. nih.gov

Simulation of Hydrogen Bonding and Hydrophobic Interactions

The stability of a ligand-receptor complex is determined by a combination of non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces. nih.govnih.gov Molecular docking simulations can visualize and quantify these interactions.

Hydrogen bonds are particularly important for specificity and affinity. In the docking of a potent inhibitor with S. aureus DNA gyrase, interactions with water molecules (HOH2035, HOH2089, etc.) were also observed, highlighting the role of water-mediated hydrogen bonds. nih.gov Hydrophobic interactions are also critical; for example, the phenyl group of a thiazole derivative can form favorable hydrophobic interactions within the binding pocket of an enzyme. nih.gov The thiadiazole ring along with a benzene (B151609) ring can act as hydrophobic moieties contributing to the biological effect. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Development of Predictive Models

Predictive QSAR models for thiazole derivatives have been developed to forecast their biological activities, such as antimicrobial and anticancer effects. researchgate.netnih.gov These models are typically created by dividing a dataset of compounds with known activities into a training set, used to build the model, and a test set, used to validate its predictive power. researchgate.netnih.gov For instance, a study on aryl thiazole derivatives used a 70:30 ratio for the training and test sets to develop 2D and 3D QSAR models for antimicrobial activity. researchgate.net

Various statistical methods are employed to generate these models, including:

Multiple Linear Regression (MLR) : This method establishes a linear relationship between the biological activity and various molecular descriptors.

Partial Least Squares (PLS) : A statistical method that is similar to principal component regression.

Genetic Function Algorithm (GFA) : Used to select the most relevant descriptors and build a predictive model. A QSAR study on sulfonyl-containing compounds against Botrytis Cinerea fungi utilized GFA to develop a robust model with good statistical parameters (R² = 0.954, R²adj = 0.941, Q²cv = 0.888, and R²pred = 0.839). ufv.br

k-Nearest Neighbor (kNN-MFA) : A method used in 3D-QSAR studies. researchgate.net

Artificial Neural Networks (ANN) : A non-linear approach that can capture complex relationships between structure and activity. imist.ma One study found that an ANN model showed better performance in predicting the activity of thiazole derivatives compared to linear models. imist.ma

The statistical quality of these models is assessed using various parameters, including the correlation coefficient (R²), the cross-validated correlation coefficient (q² or Q²cv), and the predictive R² (R²pred) for the external test set. researchgate.netufv.br A high R² value indicates a good fit of the model to the data, while a high q² and R²pred suggest good predictive ability. ufv.br

Identification of Structural Descriptors Influencing Activity

QSAR studies have identified several structural descriptors that significantly influence the biological activity of thiazole-sulfonamide derivatives. These descriptors can be broadly categorized as electronic, steric, and topological.

Electronic Descriptors : Properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, as well as the HOMO-LUMO energy gap, are crucial in determining the reactivity and biological activity of these molecules. nih.gov 3D-QSAR models have indicated that electrostatic effects play a dominant role in determining the binding affinities of aryl thiazole derivatives. researchgate.net

Topological Descriptors : These descriptors describe the connectivity and branching of the molecule. For example, the T_C_C_4 descriptor was identified as a major contributor to the inhibition activity of certain thiazole derivatives against Gram-positive bacteria. researchgate.net

Physicochemical Descriptors : Properties such as molar refractivity (MR) and the logarithm of the partition coefficient (LogP) have been found to be important in some QSAR models. imist.ma

Conformational analysis, using techniques like NMR spectroscopy and molecular modeling, has also been employed to understand the structure-activity relationships of sulfonamide-1,2,4-triazole derivatives. nih.gov These studies have suggested that for antifungal activity, the triazol-3-thione moiety is a more critical determinant than the length of alkyl chain substitutions. nih.gov

In Silico Pharmacokinetic Parameters

In silico methods are also used to predict the pharmacokinetic properties of drug candidates, providing an early assessment of their potential for absorption, distribution, metabolism, and excretion (ADME).

Prediction of Drug-Likeness and Physiochemical Properties

The "drug-likeness" of a compound is a qualitative concept used to assess its potential to be an orally active drug. This is often evaluated using rules like Lipinski's Rule of Five. nih.govresearchgate.net This rule states that an orally active drug should generally have:

A molecular weight (MW) less than 500 Daltons. nih.gov

A LogP value (a measure of lipophilicity) no greater than 5. nih.gov

No more than 5 hydrogen bond donors (HBD). nih.gov

No more than 10 hydrogen bond acceptors (HBA).

Studies on various thiazole and sulfonamide derivatives have shown that many of these compounds adhere to Lipinski's rule, indicating their potential as drug candidates. nih.govnih.gov Other important physicochemical properties that are often predicted include the polar surface area (PSA) and the number of rotatable bonds (nRot). researchgate.netnih.gov

Compound ClassAdherence to Lipinski's RuleKey Physicochemical Properties
Benzimidazole-1,2,3-triazole-sulfonamide hybridsFollow Lipinski's Rule of FiveMW < 500, LogP ≤ 5, HBD ≤ 5
1,3-Thiazole and Benzothiazole derivativesGenerally adhere to drug-likeness rulesPredictions include MW, LogP, LogS, PSA, HBA, HBD
Imidazo[2,1-b] nih.govvulcanchem.comrsc.orgthiadiazole and Thiazolo[3,2-b] nih.govresearchgate.netrsc.orgtriazole derivativesNo more than one rule violationCLogP values calculated, with benzenesulfonamide derivatives being less lipophilic

This table summarizes the drug-likeness and physicochemical properties of various thiazole-sulfonamide related compounds based on in silico predictions.

Theoretical Assessment of Cellular Permeability and Distribution Potential

The ability of a drug to permeate cell membranes and distribute to its target site is a critical aspect of its efficacy. Theoretical assessments can provide insights into these properties.

The lipophilicity of a compound, often expressed as LogP, is a key factor in its ability to cross cell membranes. The calculated LogP (CLogP) is a widely accepted standard for computed lipophilicity. nih.gov For instance, the CLogP values for a series of thiazolo[3,2-b] nih.govresearchgate.netrsc.orgtriazoles and imidazo[2,1-b] nih.govvulcanchem.comrsc.orgthiadiazoles were calculated to assess their lipophilicity, with benzenesulfonamide derivatives showing lower lipophilicity. nih.gov

The potential for a compound to cross the blood-brain barrier and distribute to the central nervous system (CNS) is another important consideration. While direct predictions of CNS distribution for this compound are not extensively detailed in the provided context, the general principles of drug design for CNS penetration involve optimizing lipophilicity and minimizing polar surface area. The in silico tools used for ADME prediction can provide initial indications of a compound's likelihood to enter the CNS. For example, a study on 5-phenyl-1,3-thiazole-4-sulfonamide (B2930646) derivatives showed inhibitory effects on a CNS cancer cell line (SNB-75), suggesting some level of CNS penetration might be achievable for this class of compounds. researchgate.net

Molecular and Biochemical Mechanisms of Action

Enzyme Inhibition Studies

The primary mechanism through which 2-Phenyl-1,3-thiazole-4-sulfonamide and its related compounds exert their effects is via enzyme inhibition. The sulfonamide moiety is a well-established zinc-binding group, allowing these molecules to target and inhibit a class of enzymes known as metalloenzymes. nih.gov By chelating the essential zinc ion in the active site, these inhibitors can block the enzyme's catalytic activity. nih.gov The "tail approach," which involves modifying substituents on the heterocyclic or phenyl rings, has been utilized to enhance potency and achieve selectivity toward specific enzyme isoforms. nih.gov

Carbonic Anhydrase (CA) Isoform Inhibition (hCA I, II, IX, XII)

Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. researchgate.net Different human (h) isoforms are involved in a multitude of physiological processes, and their dysregulation is implicated in diseases such as glaucoma, epilepsy, and cancer. researchgate.netnih.gov The sulfonamide group is the cornerstone of classical CA inhibitors (CAIs). mdpi.com Thiazole-containing sulfonamides, in particular, have been extensively studied as inhibitors of various hCA isoforms, including the cytosolic hCA I and II, and the transmembrane, tumor-associated hCA IX and XII. researchgate.net

Inhibition studies on a range of 1,3-thiazole sulfonamide derivatives have demonstrated their potent inhibitory effects against several hCA isoforms. researchgate.net The inhibition constant (Kᵢ) is a measure of the inhibitor's potency; a lower Kᵢ value indicates a stronger interaction between the inhibitor and the enzyme.

For instance, a series of novel 1,3-thiazole sulfonamides (compounds 7a-7o in the study) were synthesized and evaluated for their inhibitory activity against hCA I, II, IX, and XII. researchgate.net These compounds displayed a wide spectrum of inhibition potency. researchgate.net Against the cytosolic hCA I, several derivatives showed higher potency than the standard drug Acetazolamide (Kᵢ = 250 nM). researchgate.net The ubiquitous hCA II isoform was also effectively inhibited, with Kᵢ values often in the low nanomolar range. researchgate.net The tumor-associated isoform hCA IX was moderately to poorly inhibited by some sulfonamide series, while hCA XII was inhibited with Kᵢ values spanning from the low nanomolar to the sub-micromolar range. researchgate.netresearchgate.net

In another study focusing on benzo[d]thiazole-5- and 6-sulfonamides, derivatives showed effective inhibition of hCA II with Kᵢ values ranging from 7.8 to 369 nM. mdpi.com The brain-associated isoform hCA VII was also potently inhibited by some of these compounds, with Kᵢ values as low as 0.8 nM. mdpi.com

Achieving selective inhibition of a specific CA isoform is a major goal in drug design to minimize off-target effects. For instance, in glaucoma treatment, selective inhibition of hCA II and XII is desired, while avoiding inhibition of the widespread hCA I is beneficial. researchgate.net Conversely, for anticancer applications, selective inhibition of tumor-associated isoforms hCA IX and XII over the cytosolic hCA I and II is the primary objective.

Studies on dihydrothiazole benzenesulfonamides revealed that most compounds preferentially inhibited the off-target hCA II isoform. researchgate.net However, structural modifications did provide clues for future optimization toward isoform selectivity. researchgate.net For some sulfonamide series incorporating imide moieties, compounds were identified that showed high selectivity for hCA IX and XII over hCA II. researchgate.net For example, compound 10 in one study was highly selective for hCA IX inhibition over hCA II. researchgate.net The development of inhibitors with three-tailed scaffolds has also been explored as an approach to improve the ligand-isoform matching and enhance selectivity. researchgate.net

Urease Inhibition

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide. It is a significant virulence factor for several pathogenic bacteria, including Helicobacter pylori, which is implicated in gastritis and peptic ulcers. nih.gov Inhibition of urease is therefore a key strategy to combat these pathogens. nih.gov The sulfonamide scaffold has been extensively used in the design of potent urease inhibitors.

While direct studies on this compound are limited, research on structurally related compounds highlights the potential of this class. For example, derivatives of sulfonates and sulfamates bearing an imidazo[2,1-b]thiazole (B1210989) scaffold have been designed as urease inhibitors. researchgate.net Similarly, various 2-amino-6-arylbenzothiazoles have been synthesized and shown to possess potent urease inhibitory activity, with some analogs exhibiting IC₅₀ values in the low micromolar range. researchgate.net Other research has focused on combining the sulfonamide moiety with other heterocyclic rings known for urease inhibition, such as the 1,2,3-triazole ring, leading to hybrid molecules with significantly enhanced potency compared to the standard inhibitor thiourea (B124793). nih.gov One such study on sulfonamide-1,2,3-triazole-acetamide derivatives reported IC₅₀ values as low as 0.12 µM, which was 198-fold more potent than thiourea. nih.gov

Cyclooxygenase-2 (COX-2) Inhibition

Cyclooxygenase (COX) is an enzyme that exists in two main isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and is a key mediator of inflammation and pain. Selective COX-2 inhibitors were developed to provide anti-inflammatory effects with reduced gastrointestinal side effects associated with non-selective NSAIDs. The diaryl heterocycle is a common structural motif in COX-2 inhibitors, and the presence of a para-sulfonamide group on one of the aryl rings is often essential for optimal COX-2 selectivity and potency. nih.gov

The thiazole (B1198619) ring has been incorporated into scaffolds designed as COX inhibitors. drugbank.com Studies on N-aryl-4-aryl-1,3-thiazole-2-amine derivatives have identified potent inhibitors of 5-lipoxygenase (LOX), another enzyme in the inflammatory cascade. drugbank.com Other work on 5-arylidene-2-(1,3-thiazol-2-ylimino)-1,3-thiazolidin-4-ones showed moderate to low inhibitory activity against COX-1 and COX-2. drugbank.com More directly related to the sulfonamide class, a study on 3-phenyl-2-[(E)-2-phenylethenyl]-3,4-dihydroquinazolin-4-one derivatives possessing a para-sulfonamide group on the phenylethenyl moiety evaluated their COX-2 inhibitory activity. The most active compound in this series, 4-[(E)-2-{3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl}ethenyl]benzene-1-sulfonamide, showed a maximum COX-2 inhibition of 47.1% at a concentration of 20 μM. nih.gov

Methionine Aminopeptidases (MetAPs) Inhibition

Methionine aminopeptidases (MetAPs) are essential metalloenzymes that remove the N-terminal methionine from newly synthesized proteins, a crucial step in protein maturation and function. nih.gov There are two types in humans, MetAP1 and MetAP2, and their inhibition is being explored for therapeutic applications, particularly in cancer. nih.govnih.gov

While direct inhibition data for this compound against MetAPs is not prominently available, related heterocyclic sulfonamides have been investigated. A screening effort identified anthranilic acid sulfonamides as micromolar inhibitors of MetAP2, which were subsequently optimized into potent nanomolar inhibitors. drugbank.com Other studies have focused on different heterocyclic scaffolds. For example, various 1,2,4-triazole (B32235) motifs have been identified as bacterial MetAP inhibitors, and a series of 3-anilino-5-arylthio-1,2,4-triazoles showed potent activity against human MetAP2, with Kᵢ values as low as 0.04 nM. nih.gov These studies demonstrate that azole and sulfonamide-containing compounds are viable pharmacophores for targeting MetAPs, suggesting a potential avenue for the exploration of thiazole-based sulfonamides as well.

Src Homology-2 Domain-Containing Protein Tyrosine Phosphatase 1 (SHP1) Inhibition

Src homology-2 domain-containing protein tyrosine phosphatase 1 (SHP1) is a critical negative regulator in several signaling pathways, and its inhibition is a promising strategy for cancer immunotherapy. rsc.orgpurdue.edu While direct studies on this compound are limited, research on structurally related 2-phenyl-1,3,4-thiadiazole derivatives provides valuable insights into potential SHP1 inhibitory activity. rsc.org

A study focused on 2-phenyl-1,3,4-thiadiazole derivatives, which share a similar phenyl-heterocycle core with the thiazole-sulfonamides, demonstrated their potential as SHP1 inhibitors. rsc.org One representative compound from this series, PT10, not only exhibited inhibitory activity against SHP1 but also displayed a selective fluorescence response for the enzyme, suggesting a direct interaction. rsc.org This dual functionality of inhibiting and sensing SHP1 activity highlights the potential of these scaffolds in developing theranostic agents. rsc.org The inhibitory potency of these compounds is often influenced by the nature and position of substituents on the phenyl ring. For instance, the presence of chloro groups on the phenyl ring was found to be critical for the SHP2 inhibitory activity of some compounds, a closely related phosphatase. nih.gov

Further research into specific this compound derivatives is necessary to elucidate their precise mechanism and potency as SHP1 inhibitors. However, the existing data on analogous compounds strongly suggests that this chemical class can be a valuable starting point for the design of novel SHP1-targeting agents.

Other Enzyme Targets

Derivatives of the this compound scaffold have been investigated for their inhibitory effects on a wide array of other enzymes, demonstrating the versatility of this chemical structure.

S-methyl-5-thioadenosine phosphorylase: While specific inhibitory data for this compound against this enzyme is not readily available, the broader class of thiazole derivatives has been explored for various enzymatic inhibitions.

α-amylase and α-glucosidase: These enzymes are key targets in the management of diabetes as they are involved in carbohydrate metabolism. nih.govnih.gov Studies on 1,2,4-triazole derivatives, which are structurally related to thiazoles, have shown potent dual inhibition of both α-amylase and α-glucosidase. nih.govnih.gov This suggests that the thiazole scaffold could also be a promising framework for developing inhibitors of these digestive enzymes.

Lanosterol-C14α-demethylase (CYP51): This enzyme is crucial for the biosynthesis of sterols in fungi and is a well-established target for antifungal agents. nih.gov Thiazole derivatives have shown promise as inhibitors of lanosterol-C14α-demethylase. nih.gov Molecular docking studies have indicated that these compounds can bind effectively to the active site of the enzyme, with their affinity influenced by the lipophilicity of substituents. nih.gov Human CYP51, while a potential target for cholesterol-lowering drugs, is notoriously resistant to inhibition. nih.gov However, the development of potent and selective inhibitors for microbial CYP51 remains an active area of research.

Dihydrofolate Reductase (DHFR): DHFR is an essential enzyme in the synthesis of DNA precursors and is a target for antimicrobial and anticancer therapies. nih.govacs.org Hybrid molecules incorporating pyrazole (B372694) and thiazole moieties have been designed and shown to act as DHFR inhibitors. nih.gov The design of these hybrid structures often aims to enhance binding affinity and biological efficacy. acs.org

HIV Proteases: HIV protease is a critical enzyme for the replication of the human immunodeficiency virus. While first-generation protease inhibitors had limitations, the development of second-generation inhibitors with improved properties continues. nih.gov Thiazole-containing compounds have been investigated as potential HIV-1 inhibitors, with some derivatives showing the ability to alter viral RNA processing and accumulation. mdpi.com

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE): Inhibition of these enzymes is a primary strategy for the treatment of Alzheimer's disease. nih.gov Thiazole and thiadiazole derivatives have been synthesized and evaluated for their anticholinesterase activities. nih.govnih.gov Some of these compounds have shown potent and selective inhibition of AChE, with kinetic studies indicating a mixed-type inhibition mechanism. nih.gov

Table 1: Inhibitory Activity of Thiazole and Related Heterocyclic Derivatives against Various Enzymes

Enzyme TargetCompound ClassKey Findings
SHP1 2-Phenyl-1,3,4-thiadiazole derivativesDemonstrated inhibitory activity and selective fluorescence response. rsc.org
α-Amylase & α-Glucosidase 1,2,4-Triazole derivativesShowed potent dual inhibition, suggesting potential for thiazole analogs. nih.govnih.gov
Lanosterol-C14α-demethylase 1,3-Thiazole derivativesExhibited anti-Candida activity through enzyme inhibition. nih.gov
Dihydrofolate Reductase Pyrazolyl-thiazole hybridsDesigned as potent DHFR inhibitors. nih.govacs.org
HIV Protease Thiazole-5-carboxamidesInhibited HIV-1 replication by altering RNA processing. mdpi.com
AChE & BuChE Thiazole and 1,3,4-thiadiazole (B1197879) derivativesActed as potent and selective inhibitors. nih.govnih.gov

Interactions with Biomolecules

The biological activity of this compound derivatives is also governed by their interactions with fundamental biomolecules such as DNA and proteins.

The ability of small molecules to interact with DNA can lead to the disruption of DNA replication and transcription, a mechanism often exploited in cancer therapy. nih.gov Thiazole and thiadiazole derivatives have been investigated for their DNA binding properties. Some of these compounds have been shown to intercalate into DNA, leading to cytotoxic effects against cancer cell lines. nih.gov For instance, the dye propidium (B1200493) iodide, which fluoresces upon binding to double-stranded DNA, has been used to demonstrate that certain thiazole derivatives can compromise the membrane integrity of fungal cells, allowing the dye to enter and bind to DNA. nih.gov

Serum albumin is the most abundant protein in the blood and plays a crucial role in the transport and disposition of drugs. mdpi.com The interaction of drug candidates with serum albumin can significantly affect their pharmacokinetic properties. mdpi.com Bovine serum albumin (BSA) is often used as a model protein for these studies due to its structural similarity to human serum albumin. mdpi.complos.org

Fluorescence spectroscopy is a common technique used to study the binding of small molecules to BSA. nih.gov The intrinsic fluorescence of BSA, primarily due to its tryptophan residues, can be quenched upon binding of a ligand. nih.gov Studies on novel 1,3-thiazole derivatives have shown that they can bind to BSA, with the binding affinity being influenced by the substituents on the thiazole ring. nih.gov The quenching mechanism is often static, indicating the formation of a ground-state complex between the thiazole derivative and BSA. mdpi.com These studies are essential for understanding the potential in vivo distribution and pharmacological profile of these compounds. nih.gov

Cellular Pathway Modulation (in vitro mechanistic studies)

Beyond direct enzyme and biomolecule interactions, this compound derivatives can modulate various cellular pathways, leading to specific cellular outcomes.

The cell cycle is a tightly regulated process that governs cell proliferation, and its dysregulation is a hallmark of cancer. Inducing cell cycle arrest is a common mechanism of action for many anticancer drugs. Several studies have demonstrated that thiazole and thiadiazole derivatives can induce cell cycle arrest in different cancer cell lines. nih.gov

For example, a novel 1,3-thiazole derivative, compound 4 , was shown to induce cell cycle arrest at the G1 phase in MCF-7 breast cancer cells. nih.gov This was accompanied by a decrease in the population of cells in the G2/M phase. nih.gov Similarly, other 1,3-thiazole derivatives have been reported to cause cell cycle arrest in HepG2 liver cancer cells at the S and pre-G1 phases. nih.gov The ability of these compounds to halt the cell cycle at specific checkpoints prevents cancer cells from proliferating and can lead to apoptosis.

Apoptosis Induction (in vitro)

The induction of apoptosis, or programmed cell death, is a crucial mechanism through which many chemotherapeutic agents exert their anticancer effects. While direct studies on the apoptosis-inducing capabilities of this compound are not extensively detailed in the currently available literature, the broader class of thiazole and sulfonamide derivatives has been a subject of significant research, with many compounds demonstrating pro-apoptotic properties in various cancer cell lines.

Derivatives of 1,3-thiazole are recognized for their potential to trigger apoptosis. For instance, certain 2-amino-1,3-thiazole derivatives have been observed to induce apoptosis and cause cell cycle arrest in cancer cells. One particular compound from this class was found to increase the concentration of caspase-3, a key executioner caspase in the apoptotic cascade, by four-fold compared to untreated control cells researchgate.net. This suggests that the thiazole moiety can be instrumental in activating the downstream machinery of apoptosis.

Similarly, compounds belonging to the 1,3,4-thiadiazole class, which shares structural similarities with thiazoles, have also been shown to induce apoptosis. A study on a series of 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives demonstrated their ability to induce apoptosis through the activation of both caspase-3 and caspase-9 in MCF-7 breast cancer cells nih.gov. The activation of caspase-9 points towards the involvement of the intrinsic apoptotic pathway, which is often initiated by cellular stress and mitochondrial dysfunction.

Furthermore, a review of sulfonamide derivatives highlights their established antitumor activity, with apoptosis induction being one of the described mechanisms of action iaea.org. This suggests that the sulfonamide group, a key feature of this compound, can contribute to its potential anticancer effects by promoting programmed cell death.

A study on 5-phenyl-1,3-thiazole-4-sulfonamide (B2930646) derivatives, which are structurally very similar to the compound of interest, has reported their in vitro antitumor activity across a panel of 60 cancer cell lines researchgate.net. Although the specific mechanisms of cell death were not detailed in this particular screening study, the observed anticancer activity provides a strong rationale for further investigation into their pro-apoptotic potential.

The table below summarizes findings on related thiazole and thiadiazole derivatives, illustrating the common theme of apoptosis induction.

Compound ClassCancer Cell LineObserved EffectsReference
2-Amino-1,3-thiazole derivativeLeukemia HL-60Cell cycle arrest at G2/M, pre-G1 apoptosis, 4-fold increase in caspase-3 researchgate.net
2-Phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamideMCF-7 (Breast Cancer)Enhanced activity of caspases 3 and 9 nih.gov
1,3,4-Thiadiazole derivativesMCF-7 (Breast Cancer)Apoptosis induction through activation of caspases 3, 8, and 9 nih.gov

While these findings from related compounds are promising, it is crucial to note that direct experimental evidence for apoptosis induction by this compound is still needed to definitively establish its mechanism of action in this regard.

Reactive Oxygen Species (ROS) Generation (in protozoa)

The generation of reactive oxygen species (ROS) is a known mechanism of action for some antiprotozoal drugs. ROS, such as superoxide (B77818) anions, hydrogen peroxide, and hydroxyl radicals, can induce oxidative stress within the parasite, leading to damage of essential biomolecules like DNA, proteins, and lipids, ultimately resulting in cell death.

Currently, there is a lack of specific studies in the available scientific literature that directly investigate the generation of reactive oxygen species by this compound in protozoa. However, research on related classes of compounds offers some insights into the potential mechanisms of antiprotozoal activity.

Thiazole-containing compounds have been explored for their antiprotozoal effects. For example, a study on 4-phenyl-1,3-thiazol-2-amines demonstrated antileishmanial activity against Leishmania amazonensis nih.govresearchgate.net. While this study proposed a potential macromolecular target, S-methyl-5-thioadenosine phosphorylase, it did not investigate the role of ROS generation in the observed activity nih.govresearchgate.net.

In a broader context, some antiprotozoal agents are known to exert their effects by disrupting the parasite's redox balance. For instance, a study on a triazole derivative against Leishmania species reported ultrastructural alterations and mentioned the metabolism of reactive oxygen species as a relevant pathway for antiprotozoal drug action nih.gov. It is plausible that thiazole-based compounds could also interfere with these critical cellular processes.

The general mechanisms of antiprotozoal drugs can involve various strategies, including the inhibition of essential metabolic pathways or damaging the parasite's DNA walshmedicalmedia.com. The sulfonamide moiety, for instance, is well-known for its ability to inhibit folate synthesis in bacteria and some protozoa by acting as a competitive inhibitor of dihydropteroate (B1496061) synthase researchgate.netnih.govnih.gov. This disruption of a vital metabolic pathway highlights an alternative mechanism that does not necessarily involve direct ROS generation.

Given the absence of direct evidence, the role of this compound in generating ROS in protozoa remains an open area for future research. Investigating this potential mechanism would be a valuable step in understanding the full spectrum of its biological activities.

Structure Activity Relationship Sar Investigations for 2 Phenyl 1,3 Thiazole 4 Sulfonamide Derivatives

Influence of Phenyl Ring Substituents on Biological Activity

The nature, position, and electronic properties of substituents on the phenyl ring at the C2 position of the thiazole (B1198619) core are critical determinants of biological activity. vulcanchem.com

Electronic Effects (e.g., electron-donating vs. electron-withdrawing groups)

The electronic influence of substituents on the phenyl ring plays a pivotal role in modulating the biological activity of 2-phenyl-1,3-thiazole-4-sulfonamide derivatives. The presence of either electron-donating or electron-withdrawing groups can significantly alter the potency of these compounds.

Research indicates that the introduction of electron-withdrawing groups on the phenyl ring often enhances biological activity. For instance, compounds with halogen substituents (e.g., fluoro, chloro, bromo) or a trifluoromethyl group at the para-position of the phenyl ring have demonstrated improved antimicrobial effects. nih.govcbijournal.com This suggests that reducing the electron density on the phenyl ring can be beneficial for certain biological targets. One study found that derivatives with a 2,4-dichlorophenyl substituent showed potent inhibitory activity. researchgate.net

Conversely, the presence of electron-donating groups, such as methoxy (B1213986) (-OCH3), can also lead to potent derivatives. nih.gov For example, a methoxy group at the para-position of the phenyl ring has been associated with increased affinity for human adenosine (B11128) A3 receptors. nih.gov Another study highlighted that a 4-hydroxyl substituent on the phenyl ring is crucial for tyrosinase inhibitory activity. nih.gov The addition of a second hydroxyl group at the 2-position further enhanced this inhibition, suggesting a complex interplay of electronic and steric factors. nih.gov

The following table summarizes the effect of various phenyl ring substituents on the biological activity of related thiazole derivatives:

SubstituentPositionElectronic EffectObserved Biological Activity
4-FluoroparaElectron-withdrawingLess potent than methoxy or methyl groups in some cases nih.gov
4-BromoparaElectron-withdrawingMore potent than unsubstituted in some cases nih.gov
4-TrifluoromethylparaStrong electron-withdrawingLess potent than methoxy or methyl groups in some cases nih.gov
4-MethylparaElectron-donatingPotent activity nih.gov
4-MethoxyparaElectron-donatingPotent activity, increased receptor affinity nih.govnih.gov
2,4-Dihydroxylortho, paraElectron-donatingStrong tyrosinase inhibition nih.gov
2,4-Dichlorophenylortho, paraElectron-withdrawingPotent inhibitory activity researchgate.net

Steric Effects

The size and spatial arrangement of substituents on the phenyl ring can significantly influence how a this compound derivative interacts with its biological target. Bulky substituents can either enhance binding by occupying a specific hydrophobic pocket or hinder it through steric clashes.

For instance, the introduction of larger groups on the phenyl ring can sometimes lead to reduced activity. One study noted that substituting morpholine (B109124) with bulkier groups like diethylamine, diphenylamine, and pyrrolidine (B122466) resulted in decreased anti-inflammatory activity, likely due to steric hindrance. researchgate.net

However, in other cases, larger substituents are well-tolerated and can even improve activity. For example, the presence of a naphthalene (B1677914) substituent at the C4 position of the thiazole ring, which is structurally related to the phenyl group at C2, led to increased hydrophobicity and a stronger interaction with bovine serum albumin. nih.gov This suggests that for certain targets, a larger, more lipophilic group can be advantageous.

Positional Isomerism

The position of a substituent on the phenyl ring is a critical factor that can dramatically alter the biological activity of this compound derivatives. Changing the substituent's location from ortho to meta to para can lead to significant differences in potency and selectivity.

Studies have shown a clear preference for para-substitution in many cases. For instance, in a series of compounds evaluated for their inhibitory activity against Keap1-Nrf2 protein-protein interaction, the para-substituted analog was found to be more potent than the meta-substituted analog. nih.gov Similarly, research on antifungal thiazole derivatives revealed that substituents in the para position of the benzene (B151609) ring at the thiazole moiety were beneficial for activity. nih.gov

Furthermore, the fungicidal activity of N-thienylcarboxamide isomers, which are bioisosteres of phenylcarboxamides, was found to be highly dependent on the substituent's position on the thiophene (B33073) ring. nih.gov This underscores the general principle that the precise placement of functional groups is crucial for optimal biological activity.

Impact of Thiazole Ring Substituents on Activity

Substituents on the thiazole ring itself can significantly modulate the biological activity of this compound derivatives. Modifications at various positions of the thiazole nucleus can influence the compound's potency, selectivity, and pharmacokinetic properties.

Research has shown that the nature of the substituent at the 4-position of the thiazole ring can affect the compound's activity. For instance, it has been observed that lipophilic groups at this position can lead to better results. nih.gov In one study, the introduction of a methyl group at the C5 position of the thiazole ring in a drug molecule was found to suppress the bioactivation of the ring, thereby reducing potential hepatotoxicity. researchgate.net

Furthermore, the presence of specific functional groups attached to the thiazole ring can be beneficial for certain biological activities. For example, the presence of CH2COOEt and CH3 groups directly bound to the thiazole ring appeared to be advantageous for anti-candidal activity in one study. nih.gov In another series of compounds, the substitution on the thiazole ring played an important role in their antimicrobial activity. cbijournal.com

Role of the Sulfonamide Moiety in Ligand-Target Interactions

The sulfonamide moiety (-SO2NH2) is a key functional group in this compound derivatives and plays a crucial role in their interactions with biological targets. This group can participate in various non-covalent interactions, such as hydrogen bonding and ionic interactions, which are essential for ligand binding and biological activity.

The sulfonamide group is known to be a zinc-binding group in many metalloenzymes, such as carbonic anhydrases. The nitrogen atom of the sulfonamide can coordinate with the zinc ion in the active site, leading to potent inhibition of the enzyme. This interaction is a well-established mechanism of action for many sulfonamide-based drugs.

Furthermore, the two oxygen atoms and the nitrogen atom of the sulfonamide group can act as hydrogen bond acceptors and donors, respectively. These hydrogen bonding capabilities allow the sulfonamide moiety to form strong and specific interactions with amino acid residues in the binding pocket of a target protein. These interactions are critical for anchoring the ligand in the active site and for determining its binding affinity and selectivity.

Modifications to the sulfonamide group can significantly impact the compound's activity. For example, N-alkylation or N-arylation of the sulfonamide can alter its hydrogen bonding capacity and steric profile, leading to changes in biological activity. In some cases, these modifications can enhance the compound's properties by allowing it to access additional binding pockets or by improving its pharmacokinetic profile.

Correlation between Lipophilicity and Biological Activity

Lipophilicity, often expressed as the logarithm of the partition coefficient (log P), is a critical physicochemical property that influences the absorption, distribution, metabolism, and excretion (ADME) of a drug, as well as its biological activity. nih.gov For this compound derivatives, there is a clear correlation between their lipophilicity and their biological effects.

Generally, an optimal level of lipophilicity is required for a compound to effectively cross cell membranes and reach its target. Increased lipophilicity can enhance membrane permeability and, in some cases, lead to stronger binding with hydrophobic pockets in target proteins. For instance, in a study of antifungal thiazole derivatives, it was observed that the presence of a lipophilic electron-donating substituent on the phenyl ring was more beneficial for antifungal activity compared to hydrophilic, polar substituents. nih.gov Similarly, another study found that for certain thiazole derivatives, lipophilic groups at the 4-position of the thiazole ring gave better results. nih.gov

However, excessively high lipophilicity can be detrimental, leading to poor aqueous solubility, increased binding to plasma proteins, and potential toxicity. Therefore, a balance must be struck. The relationship between lipophilicity and activity is often parabolic, with an optimal log P value for maximum efficacy.

The following table illustrates the calculated log P (cLogP) values for some related thiazole derivatives, highlighting the impact of different substituents on lipophilicity:

CompoundSubstituent(s)cLogP
2-amino-1,3,4-thiadiazole (B1665364) derivativep-CF3 on phenylaminoCorrelated with antimicrobial activity nih.gov
5-(substituted benzylidene)-2-phenylthiazol-4(5H)-one2,4-dihydroxyphenylLower than kojic acid nih.gov
2-hydrazinyl-4-substituted-1,3-thiazoleNaphthalene at C4Increased hydrophobicity nih.gov

It is important to note that while cLogP provides a useful estimate, experimental methods like reversed-phase high-performance liquid chromatography (RP-HPLC) can provide more accurate measures of lipophilicity, especially for ionizable compounds where the distribution coefficient (logD) at physiological pH is more relevant. nih.gov

Computational SAR Studies for Predictive Model Development

Computational approaches, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, are pivotal in the rational design and development of novel this compound derivatives. These in silico methods enable the prediction of biological activity, helping to prioritize the synthesis of compounds with the highest potential.

In a notable study focusing on a series of 5-phenyl-1,3-thiazole-4-sulfonamide (B2930646) derivatives, their in vitro antitumor activity was evaluated against a panel of 60 human cancer cell lines. researchgate.net The amino-unsubstituted thiazolyl-4-sulfonamide and its 2,6-dimethylmorpholinyl derivative demonstrated a moderate inhibitory effect on the growth of specific cancer cell lines, including those of the central nervous system (CNS) and kidney. researchgate.net The 1-[(5-phenyl-1,3-thiazol-4-yl)sulfonyl]piperidine derivative, in particular, exhibited the most significant activity across various cancer cell lines, with pronounced effects against leukemia, colon cancer, and breast cancer. researchgate.net For instance, its growth-inhibitory effect on the RPMI-8226 leukemia cell line and the HS 578T breast cancer cell line was particularly noteworthy. researchgate.net

QSAR models for similar thiazole-based sulfonamides have been developed to predict their biological activities, such as antioxidant or anticancer effects. For instance, studies on 2-aminothiazole (B372263) sulfonamide derivatives have successfully constructed QSAR models using multiple linear regression (MLR). nih.gov These models have demonstrated good predictive performance, allowing for the rational design of new derivatives with potentially enhanced activities. nih.gov Key physicochemical properties, or descriptors, that have been identified as influential in the antioxidant activity of such compounds include mass, polarizability, electronegativity, the presence of specific chemical bonds like C-F, van der Waals volume, and structural symmetry. nih.gov

The general workflow for developing such predictive models involves several key steps:

Data Set Preparation: A series of compounds with known biological activities (e.g., IC50 values) is compiled.

Molecular Descriptor Calculation: Various physicochemical, topological, and electronic properties of the molecules are calculated using specialized software.

Model Building: Statistical methods like MLR or machine learning algorithms are used to build a mathematical equation that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques to ensure its reliability.

Molecular docking studies are another crucial computational tool used in conjunction with QSAR. These studies predict the binding orientation and affinity of a ligand to the active site of a target protein. For instance, in the context of anticancer activity, docking studies might be performed against target enzymes like carbonic anhydrases, which are overexpressed in many tumors. nih.govresearchgate.net The insights gained from docking can help to explain the structure-activity relationships observed in the QSAR models and guide the design of new derivatives with improved binding interactions.

The table below presents a selection of 5-phenyl-1,3-thiazole-4-sulfonamide derivatives and their observed growth percent (GP) against the RPMI-8226 leukemia cell line, illustrating the structure-activity relationships within this series. researchgate.net

CompoundRGrowth Percent (GP) on RPMI-8226 Leukemia Cell Line
12 NH280.53
14a N(CH3)277.29
14b N(C2H5)270.39
14c 1-Piperidinyl30.81
14d 1-Pyrrolidinyl78.43
14e 4-Morpholinyl81.33
14f 2,6-Dimethyl-4-morpholinyl77.34
14g 4-Methyl-1-piperazinyl84.19
14h 4-Phenyl-1-piperazinyl81.01
14i NH(CH2)2OH83.18
14j NH(CH2)3OH81.01
14k NH-c-C6H1179.46
14l NHCH2Ph82.23

Data sourced from a study on the antitumor activity of 5-phenyl-1,3-thiazole-4-sulfonamide derivatives. researchgate.net

Preclinical and in Vitro Biological Activity Studies

Antimicrobial Activity

The antimicrobial potential of 2-phenyl-1,3-thiazole-4-sulfonamide derivatives has been evaluated against a range of pathogenic microorganisms, demonstrating notable efficacy in several studies.

Derivatives of the this compound scaffold have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria. A series of N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide derivatives were synthesized and tested for their antibacterial properties. bohrium.com Compounds featuring 4-tert-butyl and 4-isopropyl substitutions demonstrated significant activity against multiple bacterial strains. bohrium.com Notably, the isopropyl-substituted derivative exhibited a low minimum inhibitory concentration (MIC) of 3.9 μg/mL against Staphylococcus aureus (a Gram-positive bacterium) and Achromobacter xylosoxidans (a Gram-negative bacterium). bohrium.com

Further studies on other related thiazole (B1198619) and sulfonamide hybrids have also confirmed their antibacterial potential. For instance, certain thiazole derivatives have shown inhibitory effects against Proteus mirabilis, Shigella dysenteriae, and Listeria monocytogenes, with MIC values of 1000 µg/ml, 125 µg/ml, and 1000 µg/ml, respectively. nih.gov Another study on pyridyl-thiazole hybrids of sulfonamides revealed that sulfanilamide (B372717) and sulfadiazine (B1682646) derivatives had higher inhibitory effects compared to other compounds in the series, particularly against Gram-positive bacteria. nih.gov Specifically, compounds designated as 3p-r were effective against Bacillus spizizenii with an MIC of 32 µg/ml. nih.gov

Table 1: In Vitro Antibacterial Activity of this compound Derivatives

Compound/Derivative Bacterial Strain MIC (µg/mL) Reference
Isopropyl-substituted N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide Staphylococcus aureus 3.9 bohrium.com
Isopropyl-substituted N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide Achromobacter xylosoxidans 3.9 bohrium.com
Thiazole derivative (compound 6) Proteus mirabilis 1000 nih.gov
Thiazole derivative (compound 6) Shigella dysenteriae 125 nih.gov
Thiazole derivative (compound 6) Listeria monocytogenes 1000 nih.gov
Pyridyl-thiazole hybrids (3p-r) Bacillus spizizenii 32 nih.gov

The antifungal activity of this compound derivatives has been particularly noted against various Candida species, which are common causes of fungal infections in humans. A study on novel 2,4-disubstituted-1,3-thiazole derivatives reported moderate to very good anti-Candida activities. scielo.org.mx Specifically, 2-hydrazinyl-thiazole derivatives with a lipophilic para-substituent at the C4 position of the azole heterocycle were the most promising, exhibiting MIC values of 3.9 μg/mL against Candida albicans, which was four times lower than the reference drug fluconazole (B54011) (15.62 μg/mL). scielo.org.mx

Another compound, (4-phenyl-1,3-thiazol-2-yl)hydrazine, demonstrated high-efficiency, broad-spectrum, and specific antifungal activities, with MIC values against pathogenic fungi ranging from 0.0625 to 4 μg/mL. mdpi.com This compound also showed significant fungicidal activity and inhibited biofilm formation in C. albicans at a concentration of 0.5 μg/mL. mdpi.com Furthermore, a series of 2-nitroaryl-5-phenylsulfonyl-1,3,4-thiadiazoles were synthesized and evaluated for their antifungal activity. mdpi.com Two of these derivatives showed high activity against Candida albicans and other Candida species, with MIC values ranging from 0.048 to 3.12 µg/mL, indicating higher potency than fluconazole. mdpi.com

Table 2: In Vitro Antifungal Activity of this compound Derivatives against Candida species

Compound/Derivative Fungal Strain MIC (µg/mL) Reference
2-Hydrazinyl-thiazole derivatives (7a, 7b, 7c) Candida albicans 3.9 scielo.org.mx
(4-phenyl-1,3-thiazol-2-yl)hydrazine (31C) Pathogenic fungi (including Candida) 0.0625 - 4 mdpi.com
2-Nitroaryl-5-phenylsulfonyl-1,3,4-thiadiazoles (5d, 5e) Candida albicans and Candida spp. 0.048 - 3.12 mdpi.com

Research into the antiprotozoal effects of this class of compounds has yielded significant findings against several parasites. A study on 4-phenyl-1,3-thiazol-2-amines demonstrated their potential as starting points for new antileishmanial drugs. nih.gov Eight derivatives were tested against the promastigote forms of Leishmania amazonensis, with four compounds showing important activity. nih.govresearchgate.net The most promising compound exhibited an IC50 value of 20.78 µM. researchgate.net

In the context of other protozoal infections, thirteen phenylthiazolylbenzene sulfonamides were synthesized and evaluated for their in vitro activity against Trichomonas vaginalis. scielo.org.mx Four of these derivatives displayed higher anti-trichomonal activity than the standard drug metronidazole (B1676534) (IC50 = 0.93 µM). scielo.org.mx The presence of a nitro group in the structure of these compounds was found to be crucial for their trichomonicidal activity. scielo.org.mxresearchgate.net Furthermore, 2-amino-4-arylthiazole derivatives have been investigated for their activity against Giardia intestinalis (also known as Giardia lamblia). researchgate.net Some of these derivatives showed encouraging antigiardial effects, highlighting the potential of the thiazole scaffold in combating this intestinal parasite. researchgate.net

Table 3: In Vitro Antiprotozoal Activity of this compound Derivatives

Compound/Derivative Protozoan IC50 (µM) Reference
4-Phenyl-1,3-thiazol-2-amine derivative (compound 6) Leishmania amazonensis (promastigotes) 20.78 researchgate.net
Phenylthiazolylbenzene sulfonamide derivatives (four compounds) Trichomonas vaginalis < 0.93 scielo.org.mx
2-Amino-4-arylthiazole derivatives Giardia intestinalis Active (specific IC50 not provided in abstract) researchgate.net

Anticancer Activity (against specific cancer cell lines, in vitro only)

The in vitro anticancer potential of this compound derivatives has been a significant area of investigation, with studies revealing inhibitory effects against a variety of human cancer cell lines.

A series of 5-phenyl-1,3-thiazole-4-sulfonamide (B2930646) derivatives were screened for their in vitro antitumor activity against 60 human cancer cell lines. researchgate.net One derivative, 1-[(5-phenyl-1,3-thiazol-4-yl)sulfonyl]piperidine, showed the highest activity. researchgate.net This compound was particularly effective against renal cancer cell lines, with growth inhibition of the RXF 393 cell line exceeding 90%. researchgate.net It also demonstrated notable activity against breast cancer cell lines HS 578T and BT-549. researchgate.net

Another study focused on spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide derivatives. scielo.org.mx One compound from this series demonstrated considerable efficacy against renal (RXF393), colon (HT29), and melanoma (LOX IMVI) cancer cell lines, with IC50 values of 7.01 ± 0.39 µM, 24.3 ± 1.29 µM, and 9.55 ± 0.51 µM, respectively. scielo.org.mx Additionally, novel 1,3-thiazole analogues have shown potent activity against breast cancer cell lines (MCF-7 and MDA-MB-231). One such compound exhibited an IC50 of 5.73 µM against MCF-7 cells.

Table 4: In Vitro Anticancer Activity of this compound Derivatives

Compound/Derivative Cancer Cell Line Activity Metric Value (µM) Reference
1-[(5-phenyl-1,3-thiazol-4-yl)sulfonyl]piperidine Renal (RXF 393) Growth Inhibition > 90% - researchgate.net
Spiro-acenaphthylene tethered- bohrium.comscielo.org.mxresearchgate.net-thiadiazole Renal (RXF393) IC50 7.01 ± 0.39 scielo.org.mx
Spiro-acenaphthylene tethered- bohrium.comscielo.org.mxresearchgate.net-thiadiazole Colon (HT29) IC50 24.3 ± 1.29 scielo.org.mx
Spiro-acenaphthylene tethered- bohrium.comscielo.org.mxresearchgate.net-thiadiazole Melanoma (LOX IMVI) IC50 9.55 ± 0.51 scielo.org.mx
Novel 1,3-thiazole analogue (compound 4) Breast (MCF-7) IC50 5.73
Novel 1,3-thiazole analogue (compound 4) Breast (MDA-MB-231) IC50 12.15

A crucial aspect of anticancer drug development is the selectivity of a compound for cancer cells over normal, healthy cells. Several studies on this compound derivatives have addressed this. For instance, the antifungal compound (4-phenyl-1,3-thiazol-2-yl)hydrazine showed no obvious cytotoxicity to human umbilical vein endothelial cells at a concentration of 4 μg/mL. mdpi.com

In anticancer studies, a spiro-acenaphthylene tethered- bohrium.comscielo.org.mxresearchgate.net-thiadiazole derivative exhibited lower toxicity to the normal WI 38 cell line (IC50 = 46.20 ± 2.59 µM) compared to the standard anticancer drug doxorubicin (B1662922) (IC50 = 18.13 ± 0.93 µM), indicating greater selectivity. scielo.org.mx Similarly, a series of novel 1,3-thiazole analogues demonstrated considerable and selective cytotoxic activity toward breast cancer cell lines with a low cytotoxic effect on normal epithelial breast cells. Furthermore, a study on 1,3,4-thiadiazole (B1197879) derivatives reported that the compounds were tested on a human normal cell line and exhibited selectivity for cancer cells. A review of 2-amino-1,3,4-thiadiazole (B1665364) derivatives also highlighted that in antiproliferative concentrations, the tested compound was not toxic to normal cells, including skin fibroblasts, hepatocytes, astroglia, and neurons.

Table 5: In Vitro Selectivity of this compound Derivatives

Compound/Derivative Normal Cell Line Cytotoxicity Metric Value (µM) Reference
(4-phenyl-1,3-thiazol-2-yl)hydrazine (31C) Human umbilical vein endothelial cells No obvious cytotoxicity at 4 µg/mL - mdpi.com
Spiro-acenaphthylene tethered- bohrium.comscielo.org.mxresearchgate.net-thiadiazole WI 38 (normal lung fibroblasts) IC50 46.20 ± 2.59 scielo.org.mx
Novel 1,3-thiazole analogues Epithelial breast cells Low cytotoxic effect -
2-(3-chlorophenyloamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole Skin fibroblasts, hepatocytes, astroglia, neurons Not toxic at antiproliferative concentrations -

Antioxidant Activity (e.g., DPPH assay)

The antioxidant potential of thiazole sulfonamide derivatives has been investigated through various assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. In this test, the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical is measured by a decrease in absorbance.

A study on a series of novel 2-thiouracil-5-sulfonamides, which included derivatives incorporating a thiazole ring, evaluated their antioxidant capacity. nih.gov The findings indicated that the thiazole-containing compounds were among the most active in scavenging DPPH radicals. Specifically, derivatives featuring a thiazole ring exhibited potent antioxidant activities, with IC₅₀ values indicating significant efficacy. The presence of electron-donating groups, such as methyl (CH₃) or methoxy (B1213986) (OCH₃) on the phenyl ring attached to the thiazole, was found to be beneficial for the antioxidant capacity. nih.gov For instance, a compound in the series, a thiazole 2-thiouracil (B1096) derivative, demonstrated a remarkable free radical scavenging efficacy with an IC₅₀ value of 7.55 ± 1.70 µg/mL. nih.gov This highlights the role of the pi-electron rich thiazole heterocycle in enhancing the electron-donating capacity, which contributes to stabilizing the DPPH radical. nih.gov

Table 1: DPPH Radical Scavenging Activity of Representative Thiazole-Sulfonamide Derivatives

Compound Series Derivative IC₅₀ (µg/mL)
Thiazole 2-Thiouracils 9a-d Potent Activity
2-Thiouracil Thiosemicarbazones 5a-d Potent Activity
Chalcones 4a-d Moderate Activity

Data sourced from a study on 2-thiouracil-5-sulfonamide derivatives. nih.gov

Anti-inflammatory Activity (in vitro models)

Thiazole derivatives have been widely explored for their anti-inflammatory potential. nih.govwjpmr.com In vitro studies have focused on their ability to inhibit key enzymes and mediators involved in the inflammatory cascade, such as cyclooxygenase (COX) enzymes and inflammatory cytokines.

In one study, a series of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives were synthesized and evaluated for their ability to inhibit the production of nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in RAW264.7 macrophage cells. nih.gov Several compounds showed effective inhibition of these inflammatory cytokines. Notably, compound 13b , which features a 2-chloropropylcarbonyl group, was the most potent in the series, with IC₅₀ values of 10.992 µM for NO, 2.294 µM for IL-6, and 12.901 µM for TNF-α. nih.gov

Another investigation into 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives revealed potent dual inhibition of COX and 5-lipoxygenase (5-LOX) pathways. frontiersin.org The compounds 5d and 5e were identified as particularly effective inhibitors of COX-1, COX-2, and 5-LOX enzymes, demonstrating the potential of the thiazole scaffold in designing multi-target anti-inflammatory agents. frontiersin.org The anti-inflammatory effects of such derivatives are believed to stem from a combination of inhibiting the release of pro-inflammatory mediators, reducing vascular permeability, and decreasing neutrophil migration. wjpmr.com

Table 2: In Vitro Anti-inflammatory Activity of Thiazole Derivatives

Compound Target IC₅₀ (µM) Cell Line
13b NO 10.992 RAW264.7
13b IL-6 2.294 RAW264.7
13b TNF-α 12.901 RAW264.7
13f IL-6 1.539 RAW264.7

Data from a study on indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. nih.gov

Neuroprotective Activity (in vitro models)

The neuroprotective effects of thiazole sulfonamides have been highlighted in models of neurodegenerative diseases like Parkinson's disease (PD). nih.govrsc.org Research has focused on the ability of these compounds to protect neuronal cells from toxin-induced damage.

A study investigating a series of novel thiazole sulfonamides demonstrated significant neuroprotective capabilities against 6-hydroxydopamine (6-OHDA)-induced damage in human neuronal SH-SY5Y cells, a common in vitro model for PD. rsc.org Pretreatment with specific synthetic hybrids, identified as compounds 1 , 2 , and 8 , led to a significant improvement in cell viability and a reduction in lactate (B86563) dehydrogenase (LDH) leakage, which is an indicator of cell damage. rsc.org Furthermore, these compounds were shown to prevent mitochondrial dysfunction and mitigate intracellular oxidative stress. rsc.org The neuroprotective effects of these thiazole sulfonamides, particularly those with halogen substituents, are suggested to be linked to their activation of sirtuin 1 (SIRT1), a protein involved in pathways related to cell longevity. nih.gov

Table 3: Neuroprotective Effects of Thiazole Sulfonamides in 6-OHDA-induced SH-SY5Y Cells

Compound Effect
1, 2, 8 Improved cell viability
1, 2, 8 Reduced LDH leakage
1, 2, 8 Prevented mitochondrial dysfunction
1, 2, 8 Mitigated intracellular oxidative stress

Findings from a study on neuroprotective thiazole sulfonamides. rsc.org

Antidiabetic Activity (e.g., α-amylase and α-glucosidase inhibition)

A key strategy in managing diabetes mellitus is the inhibition of carbohydrate-hydrolyzing enzymes like α-amylase and α-glucosidase, which reduces the rate of glucose absorption after a meal. nih.govresearchgate.net Various heterocyclic compounds, including those with sulfonamide and thiazole-related structures, have been evaluated for this purpose.

While specific data for this compound is not detailed, studies on structurally related compounds show the potential of this chemical class. For instance, a series of novel 1,2,4-triazole-based derivatives were designed as dual inhibitors of α-amylase and α-glucosidase. nih.govresearchgate.net Compounds 4 and 10 from this series demonstrated potent inhibition of both enzymes, with IC₅₀ values for α-amylase at 0.19 ± 0.01 µg/mL and 0.26 ± 0.01 µg/mL, respectively. Their α-glucosidase inhibition was also strong, with IC₅₀ values of 0.27 ± 0.01 µg/mL and 0.31 ± 0.01 μg/mL, respectively, surpassing the standard drug acarbose (B1664774). nih.gov

In another study, 1,2-benzothiazine-based sulfonamides were screened for α-glucosidase inhibition. mdpi.com Several derivatives emerged as potent inhibitors, with IC₅₀ values significantly lower than that of acarbose (IC₅₀ = 58.8 µM). For example, compounds 12a and 12d showed excellent inhibitory activity with IC₅₀ values of 18.25 µM and 20.76 µM, respectively. mdpi.com Similarly, research on diaryl derivatives of imidazole-thione and 1,2,4-triazole-thiol also identified potent α-glucosidase and α-amylase inhibitors. nih.gov

Table 4: In Vitro Enzyme Inhibition by Structurally Related Compounds

Compound Series Compound Enzyme IC₅₀
1,2,4-Triazole (B32235) Derivatives 4 α-Amylase 0.19 ± 0.01 µg/mL
1,2,4-Triazole Derivatives 10 α-Amylase 0.26 ± 0.01 µg/mL
1,2,4-Triazole Derivatives 4 α-Glucosidase 0.27 ± 0.01 µg/mL
1,2,4-Triazole Derivatives 10 α-Glucosidase 0.31 ± 0.01 µg/mL
1,2-Benzothiazine Sulfonamides 12a α-Glucosidase 18.25 µM
1,2-Benzothiazine Sulfonamides 12d α-Glucosidase 20.76 µM

Data compiled from studies on triazole and benzothiazine sulfonamide derivatives. nih.govmdpi.com

Future Research Directions and Academic Implications

Design of Novel Thiazole-Sulfonamide Architectures with Enhanced Selectivity

The pursuit of enhanced selectivity is a paramount objective in the design of new analogs of 2-Phenyl-1,3-thiazole-4-sulfonamide. The core concept revolves around modifying the foundational structure to achieve more specific interactions with biological targets, thereby minimizing off-target effects.

Researchers are actively exploring the synthesis of novel thiazole (B1198619) derivatives bearing the sulfonamide moiety to improve antitumor activity and selectivity. nih.gov One approach involves the creation of hybrid molecules that combine the thiazole-sulfonamide core with other pharmacologically active fragments. For instance, the development of thiazole-sulfonamide hybrids as potent inhibitors of aldose reductase 2 (ALR2) has shown promise, with certain derivatives exhibiting activity comparable to standard drugs. researchgate.net

Key strategies for enhancing selectivity include:

Substitution Pattern Modification: Altering the substituents on the phenyl ring and the thiazole nucleus can significantly influence the compound's binding affinity and selectivity for specific enzyme isoforms or receptor subtypes. For example, the introduction of halogen atoms on the phenyl ring has been shown to enhance lipophilicity and potentially improve cell wall penetration in bacteria. vulcanchem.com

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties can fine-tune the molecule's interaction with its target. This can lead to improved selectivity and pharmacokinetic properties.

Conformational Restriction: Introducing rigid structural elements can lock the molecule into a specific conformation that is optimal for binding to the desired target, thus increasing selectivity.

These design strategies are often guided by structure-activity relationship (SAR) studies, which systematically evaluate how chemical structure modifications impact biological activity.

Exploration of Multi-Targeting Approaches for Complex Biological Systems

The complexity of many diseases, such as cancer and neurodegenerative disorders, often involves multiple dysregulated biological pathways. This has spurred interest in multi-targeting drugs that can simultaneously modulate several key proteins or enzymes. The this compound scaffold is a versatile platform for designing such multi-target agents.

A notable example is the design of thiazole-sulfonamide hybrids that act as dual inhibitors of tubulin polymerization and carbonic anhydrase IX (CA IX), both of which are crucial targets in cancer therapy. iaea.orgnih.gov By integrating two pharmacophores into a single molecule, researchers aim to achieve a synergistic effect that is more potent than the individual components. iaea.orgnih.govsci-hub.se This approach can also help in overcoming drug resistance, a major challenge in chemotherapy. iaea.orgnih.gov

Future research in this area will likely focus on:

Rational Design of Hybrid Molecules: Combining the this compound core with other known pharmacophores to target different pathways involved in a specific disease.

Systems Biology Approaches: Utilizing a holistic understanding of biological networks to identify optimal target combinations for a given disease state.

Preclinical Evaluation: Rigorous testing of these multi-target agents in relevant cellular and animal models to validate their efficacy and safety.

Advanced Computational Strategies for Drug Discovery and Optimization

Computational methods have become indispensable in modern drug discovery, enabling the rapid and cost-effective screening of virtual compound libraries and the optimization of lead candidates. For this compound and its derivatives, a range of computational strategies are being employed.

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein, providing insights into the binding mode and affinity. plos.org Docking studies have been used to investigate the interaction of thiazole-sulfonamides with various targets, including carbonic anhydrases, kinases, and bacterial enzymes. nih.govvulcanchem.comiaea.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized analogs.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-protein complex, allowing researchers to assess the stability of the interaction over time and to understand the role of solvent molecules.

Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of functional groups required for biological activity. This "pharmacophore" can then be used to search for new molecules with similar properties.

These computational tools not only accelerate the discovery process but also provide a deeper understanding of the molecular mechanisms underlying the biological activity of this compound derivatives.

Development of the Chemical Compound as a Research Tool or Probe

Beyond its therapeutic potential, this compound and its analogs can serve as valuable research tools or chemical probes to investigate biological processes. A chemical probe is a small molecule that can selectively interact with a specific protein or pathway, allowing researchers to study its function in a cellular or organismal context.

The development of fluorescently tagged or biotinylated derivatives of this compound could enable researchers to:

Visualize the subcellular localization of its target proteins.

Identify new binding partners through affinity purification and mass spectrometry.

Quantify target engagement in living cells.

Furthermore, selective inhibitors based on this scaffold can be used to pharmacologically validate novel drug targets and to dissect the roles of specific enzymes or receptors in complex signaling networks. The development of such probes requires a thorough understanding of the compound's structure-activity relationship to ensure high potency and selectivity for the intended target.

New Synthetic Methodologies for Sustainable Production

The development of efficient and environmentally friendly synthetic methods is crucial for the sustainable production of this compound and its derivatives. Traditional synthetic routes often involve harsh reaction conditions, hazardous reagents, and the generation of significant chemical waste.

Modern synthetic chemistry is increasingly focused on "green chemistry" principles, which aim to minimize the environmental impact of chemical processes. For the synthesis of thiazole-sulfonamides, several green approaches are being explored:

Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times, increase product yields, and often allows for the use of less hazardous solvents.

One-Pot Reactions: Combining multiple synthetic steps into a single reaction vessel without isolating intermediates can improve efficiency and reduce waste.

Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives like water or ionic liquids. sci-hub.se

Catalytic Methods: Employing catalysts can enable reactions to proceed under milder conditions and with higher atom economy. sci-hub.se

For example, efficient and eco-friendly methods for the synthesis of spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide derivatives have been developed using ethanol (B145695) at room temperature. nih.govnih.govresearchgate.net These approaches not only make the synthesis more sustainable but can also lead to cost reductions, which is an important consideration for the large-scale production of pharmaceutical compounds.

Q & A

Q. What are the established synthetic routes for 2-Phenyl-1,3-thiazole-4-sulfonamide derivatives?

  • Methodological Answer : A robust synthesis involves cyclization of ethyl 2-{[1-(benzylsulfanyl)-2-oxo-2-phenylethyl]amino}-2-oxoacetate using Lawesson’s reagent, followed by oxidative chlorination with sulfuryl chloride (SO₂Cl₂) to yield the sulfonyl chloride intermediate. Subsequent reaction with amines produces sulfonamide derivatives. Key steps include:
  • Cyclization : Lawesson’s reagent promotes thiazole ring formation.
  • Oxidative Chlorination : Converts the sulfide to sulfonyl chloride.
  • Amination : Reacting with primary/secondary amines under anhydrous conditions.
    This method has been validated for generating derivatives with antitumor activity .

Q. How can spectroscopic techniques (NMR, MS) confirm the structure of this compound?

  • Methodological Answer :
  • ¹H NMR : Peaks for aromatic protons (δ 7.28–7.43 ppm, m), thiazole protons (δ 7.82 ppm, s), and NH groups (δ 10.04 ppm, s) confirm substitution patterns.
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 305 [M+1]) validate molecular weight.
    Example data for a related compound (5-{[(2-Phenyl-1,3-thiazol-4-yl)methylidene]amino}-1,3,4-thiadiazole-2-thiol) shows diagnostic signals for thiazole and phenyl groups .

Advanced Research Questions

Q. How can researchers resolve contradictions between crystallographic and spectroscopic data in structural determination?

  • Methodological Answer :
  • Software Validation : Use SHELXL (for refinement) and OLEX2 (for visualization) to cross-validate X-ray diffraction data against spectroscopic results. For example, anisotropic displacement ellipsoids from ORTEP (WinGX suite) can resolve ambiguities in hydrogen bonding or tautomeric forms .
  • Hybrid Approaches : Combine high-resolution crystallography (e.g., twinned data refinement in SHELXL) with dynamic NMR studies to account for conformational flexibility .

Q. What strategies optimize antitumor activity in thiazole-sulfonamide derivatives?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., trifluoromethyl) at the phenyl ring to enhance cytotoxicity.
  • In Vitro Screening : Test against 60 cancer cell lines (e.g., NCI-60 panel) to identify potent derivatives. For example, 5-phenyl-1,3-thiazole-4-sulfonamide derivatives showed selective activity against leukemia and renal cancer cell lines .
  • Molecular Docking : Use tools like AutoDock to predict binding affinities with target proteins (e.g., carbonic anhydrase IX), guiding rational design .

Key Considerations for Experimental Design

  • Crystallographic Refinement : Use SHELXTL (Bruker AXS) for high-resolution data to minimize residual electron density errors .
  • Synthetic Scalability : Optimize reaction stoichiometry (e.g., 1:1.2 molar ratio for Lawesson’s reagent) to avoid side products .
  • Data Reproducibility : Document solvent polarity and temperature effects on tautomerism in NMR studies .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-Phenyl-1,3-thiazole-4-sulfonamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.